molecular formula C12H14N2O2S B3042483 Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate CAS No. 632291-79-3

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate

Cat. No.: B3042483
CAS No.: 632291-79-3
M. Wt: 250.32 g/mol
InChI Key: YTWKMEHIVUOAJD-UHFFFAOYSA-N
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Description

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a cyano group, an ethyl group, and a methyl group attached to a pyridine ring, along with a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate typically involves the reaction of 3-cyano-6-ethyl-5-methylpyridine with methyl thioacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography or recrystallization, may also be employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and thioester functional group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl [(3-cyano-6-ethylpyridin-2-yl)thio]acetate: Lacks the methyl group at the 5-position.

    Ethyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate: Has an ethyl ester instead of a methyl ester.

    Methyl [(3-cyano-5-methylpyridin-2-yl)thio]acetate: Lacks the ethyl group at the 6-position.

Uniqueness

Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

methyl 2-(3-cyano-6-ethyl-5-methylpyridin-2-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-4-10-8(2)5-9(6-13)12(14-10)17-7-11(15)16-3/h5H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWKMEHIVUOAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1C)C#N)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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